molecular formula C18H21N3O2S B5994766 N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide

N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide

Cat. No.: B5994766
M. Wt: 343.4 g/mol
InChI Key: IUXUMLQANSNJOD-UHFFFAOYSA-N
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Description

N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide is a complex organic compound that features a thiazole ring, an isoquinoline moiety, and an oxolane carboxamide group

Properties

IUPAC Name

N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-18(16-2-1-8-23-16)20-15-4-3-13-5-7-21(11-14(13)10-15)12-17-19-6-9-24-17/h3-4,6,9-10,16H,1-2,5,7-8,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXUMLQANSNJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC3=C(CCN(C3)CC4=NC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, followed by the formation of the isoquinoline moiety. The final step involves the coupling of these intermediates with oxolane-2-carboxylic acid under amide bond-forming conditions. Typical reagents include thionyl chloride for the formation of the thiazole ring and palladium-catalyzed coupling reactions for the isoquinoline moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The thiazole ring can interact with metal ions, while the isoquinoline moiety can intercalate with DNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide is unique due to its combination of a thiazole ring, isoquinoline moiety, and oxolane carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like cetylpyridinium chloride or domiphen bromide .

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